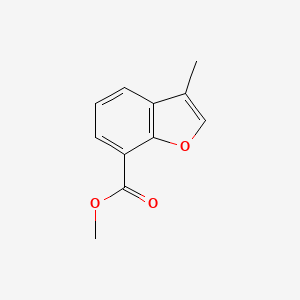
methyl 3-methyl-1-benzofuran-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-1-benzofuran-7-carboxylate (MBFC) is a compound that belongs to the class of heterocyclic compounds, which are compounds containing a ring structure composed of atoms of different elements. MBFC has been found to have a range of uses in scientific research, including as a reagent in synthesis, as a drug target, and as a biomarker.
Scientific Research Applications
Methyl 3-methyl-1-benzofuran-7-carboxylate has been found to have a variety of applications in scientific research, including as a reagent in synthesis, as a drug target, and as a biomarker. As a reagent, methyl 3-methyl-1-benzofuran-7-carboxylate can be used to synthesize a range of compounds, including pharmaceuticals, pesticides, and agrochemicals. As a drug target, methyl 3-methyl-1-benzofuran-7-carboxylate has been found to be a potential target for the development of novel drugs to treat cancer, inflammation, and other diseases. Finally, methyl 3-methyl-1-benzofuran-7-carboxylate can be used as a biomarker to detect the presence of certain diseases and to monitor the efficacy of treatments.
Mechanism of Action
The mechanism of action of methyl 3-methyl-1-benzofuran-7-carboxylate is not yet fully understood, but it is thought to involve the binding of methyl 3-methyl-1-benzofuran-7-carboxylate to certain proteins and enzymes, which then affects the activity of those proteins and enzymes. This binding of methyl 3-methyl-1-benzofuran-7-carboxylate to proteins and enzymes is thought to be responsible for its various effects on biochemical and physiological processes.
Biochemical and Physiological Effects
methyl 3-methyl-1-benzofuran-7-carboxylate has been found to have a range of biochemical and physiological effects, including the inhibition of certain enzymes, the regulation of gene expression, and the modulation of cell signaling pathways. In addition, methyl 3-methyl-1-benzofuran-7-carboxylate has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Advantages and Limitations for Lab Experiments
The use of methyl 3-methyl-1-benzofuran-7-carboxylate in lab experiments has a number of advantages, including its low cost, its availability, and its ability to be used in a wide range of experiments. However, there are also some limitations to its use, such as its potential toxicity and its instability in certain conditions.
Future Directions
There are a number of potential future directions for research involving methyl 3-methyl-1-benzofuran-7-carboxylate, including the development of novel drugs targeting methyl 3-methyl-1-benzofuran-7-carboxylate, the study of its mechanism of action, the identification of its physiological effects, and the development of new methods for its synthesis. Additionally, further research is needed to understand the potential toxicity of methyl 3-methyl-1-benzofuran-7-carboxylate and to identify its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of methyl 3-methyl-1-benzofuran-7-carboxylate can be achieved through a variety of routes, including the reaction of methyl benzoate with dimethyl carbonate, the reaction of benzofuran-7-carboxylic acid with methyl iodide, and the reaction of benzofuran-7-carboxaldehyde with methyl iodide. Each of these routes has its own advantages and disadvantages, and the choice of route should depend on the desired yield of methyl 3-methyl-1-benzofuran-7-carboxylate and the availability of the reactants.
properties
IUPAC Name |
methyl 3-methyl-1-benzofuran-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-6-14-10-8(7)4-3-5-9(10)11(12)13-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTZRIVLKINMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-Methylbenzofuran-7-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

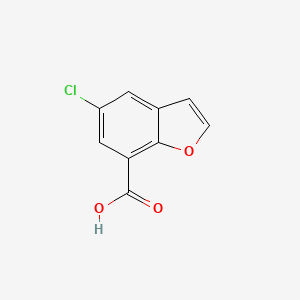
![1-Methylspiro[quinazoline-2(1H),1'-cyclopentan]-4(3H)-one](/img/structure/B6603780.png)

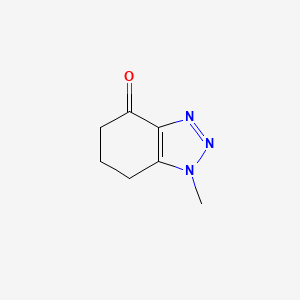

![3,6-Dihydro-6-methyl-3-phenyl-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6603799.png)
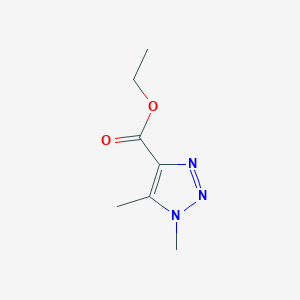
![methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6603807.png)
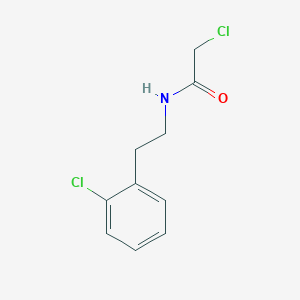
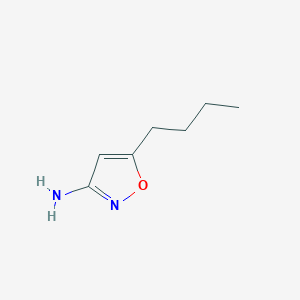
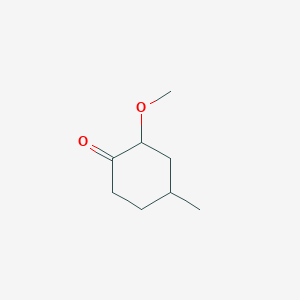

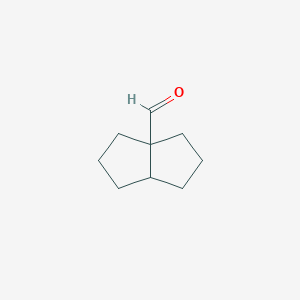
amine](/img/structure/B6603848.png)